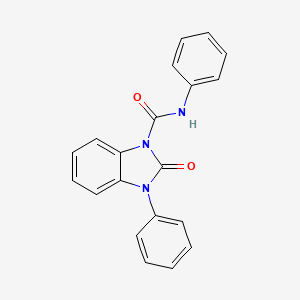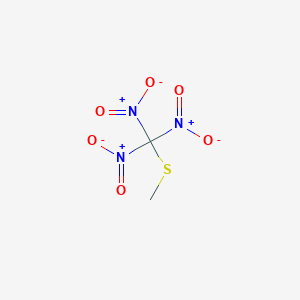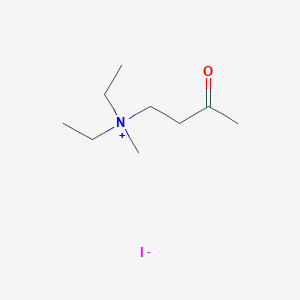
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Applications De Recherche Scientifique
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 3-Oxo-N’,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide
- 2-Oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide is unique due to its specific structural features and the presence of both oxo and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
38456-64-3 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-oxo-N,3-diphenylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19(21-15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)22(20(23)25)16-11-5-2-6-12-16/h1-14H,(H,21,24) |
Clé InChI |
WDOJHHRUCCERNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)













